Fedratinib Hydrochloride

Description

Propriétés

IUPAC Name |

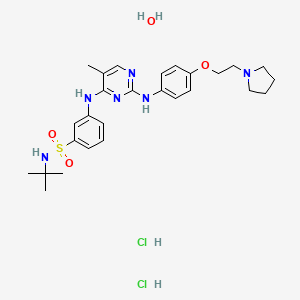

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O3S.2ClH.H2O/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4;;;/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31);2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFZLTVOFJHYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40Cl2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026309 | |

| Record name | Fedratinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374744-69-0 | |

| Record name | Fedratinib dihydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374744690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fedratinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEDRATINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH9J2HBQWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fedratinib Hydrochloride in JAK2-Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelofibrosis (MF) is a myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1][2] A key driver of MF and other MPNs is the constitutive activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][3] The discovery of a specific mutation in the JAK2 gene, V617F, in a majority of patients with MPNs, has paved the way for the development of targeted therapies.[3][4]

Fedratinib (B1684426) hydrochloride (formerly TG101348/SAR302503), marketed as Inrebic®, is an oral, selective inhibitor of Janus kinase 2 (JAK2).[1][5][6] Approved by the U.S. Food and Drug Administration (FDA) on August 16, 2019, it is indicated for the treatment of adults with intermediate-2 or high-risk primary or secondary myelofibrosis.[6][7][8][9][10] This technical guide provides a comprehensive overview of the core mechanism of action of fedratinib in JAK2-mutant cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular interactions and pathways.

Core Mechanism of Action: Selective Inhibition of JAK2

Fedratinib was developed through rational, structure-based drug design to be a potent and selective inhibitor of JAK2.[1][4] Its primary mechanism of action is the competitive inhibition of the protein kinase activity of both wild-type JAK2 and the mutationally activated JAK2V617F.[1][7] Fedratinib binds to the ATP-binding site within the JAK2 kinase domain, thereby preventing the phosphorylation of JAK2 itself and its downstream substrates.[3]

This direct inhibition of JAK2 leads to the disruption of the constitutively active JAK-STAT signaling pathway, a central pathogenic mechanism in JAK2-mutant myeloproliferative neoplasms.[3] The therapeutic effects of fedratinib stem from the downstream consequences of this inhibition:

-

Inhibition of STAT Phosphorylation: By blocking JAK2 activity, fedratinib prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][5][11][12]

-

Downregulation of Pro-Survival Gene Expression: Activated STAT proteins typically dimerize, translocate to the nucleus, and induce the transcription of genes involved in cell proliferation, differentiation, and survival.[3] Fedratinib's inhibition of this process leads to the suppression of malignant hematopoietic cell proliferation.[3]

-

Induction of Apoptosis: The disruption of the pro-survival signals mediated by the hyperactive JAK2-STAT pathway ultimately leads to programmed cell death (apoptosis) in the malignant clonal cells driving the disease.[1][5][12]

Fedratinib has demonstrated efficacy in reducing splenomegaly and improving constitutional symptoms in patients with myelofibrosis, irrespective of their JAK2 mutation status, highlighting its ability to inhibit both wild-type and mutant JAK2.[5][13][14]

Quantitative Data: Kinase Selectivity and Potency

The selectivity of fedratinib for JAK2 over other kinases is a key aspect of its pharmacological profile. The following tables summarize its inhibitory activity against various kinases, presented as half-maximal inhibitory concentrations (IC50).

| Kinase | IC50 (nM) | Fold Selectivity vs. JAK2 | Reference(s) |

| JAK2 | 3 | 1 | [5] |

| JAK2V617F | 3 | 1 | [5] |

| JAK1 | 105 | 35 | [5] |

| JAK3 | 1002 | 334 | [5] |

| TYK2 | 405 | 135 | [5] |

| FLT3 | 15 | 5 | [4][5] |

| RET | 48 | 16 | [5] |

| Table 1: In vitro inhibitory activity of fedratinib against JAK family kinases and other selected kinases. |

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway and Fedratinib Inhibition

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by fedratinib. In JAK2-mutant cells, the pathway is constitutively active, leading to uncontrolled cell proliferation. Fedratinib blocks this aberrant signaling by directly inhibiting JAK2.

Caption: Fedratinib inhibits constitutively active JAK2, blocking downstream STAT phosphorylation and gene transcription.

Experimental Workflow for Assessing Fedratinib Activity

The following diagram outlines a typical in vitro experimental workflow to evaluate the efficacy of fedratinib in JAK2-mutant cancer cell lines.

Caption: A generalized workflow for the in vitro evaluation of fedratinib's efficacy in cancer cell lines.

Detailed Experimental Protocols

Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the binding affinity of fedratinib to the ATP-binding site of the JAK2 kinase.

Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer to a lanthanide-labeled antibody-tagged kinase. When the tracer is bound, excitation of the lanthanide donor results in energy transfer to the tracer acceptor, generating a FRET signal. Fedratinib competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.[15]

Protocol:

-

Reagents: Lanthanide-labeled anti-tag antibody, fluorescently labeled ATP-competitive tracer, purified JAK2 kinase, fedratinib serial dilutions, and assay buffer.

-

Procedure: In a 384-well plate, combine the JAK2 kinase, the anti-tag antibody, and the fluorescent tracer. Add serial dilutions of fedratinib or vehicle control.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).[15]

-

Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the fedratinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay assesses the effect of fedratinib on the proliferation of JAK2V617F-positive cells.[16]

Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

Protocol:

-

Cell Seeding: Seed a JAK2V617F-positive cell line (e.g., HEL or Ba/F3-JAK2V617F) into a 96-well white-walled microplate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[16]

-

Drug Treatment: Prepare serial dilutions of fedratinib in complete cell culture medium. Add the dilutions to the respective wells, including a vehicle control (DMSO).[16]

-

Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.

-

Assay Procedure: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.[16]

-

Data Acquisition: Measure the luminescence of each well using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value for cell growth inhibition.[16]

Western Blotting for Phospho-STAT Analysis

This technique is used to detect the levels of phosphorylated STAT3 and STAT5 following treatment with fedratinib.[16]

Protocol:

-

Cell Treatment and Lysis: Treat JAK2V617F-positive cells with varying concentrations of fedratinib for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[16]

-

SDS-PAGE and Protein Transfer: Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[16]

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and phosphorylated STAT5 (p-STAT5), as well as total STAT3 and STAT5 as loading controls.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 and p-STAT5 normalized to total STAT3 and STAT5, respectively.

Off-Target Effects and Resistance

While highly selective for JAK2, fedratinib also exhibits inhibitory activity against other kinases, most notably FMS-like tyrosine kinase 3 (FLT3).[5][17][18][19] This off-target activity may contribute to its overall therapeutic effect, particularly in certain hematological malignancies.[5] Additionally, fedratinib has been shown to inhibit bromodomain-containing protein 4 (BRD4), which may play a role in its anti-fibrotic effects.[5]

Studies have indicated that some ruxolitinib-resistant JAK2 variants show little to no resistance to fedratinib in vitro.[5] This may be due to fedratinib's dual binding to both the ATP-binding site and the peptide-substrate binding site of the JAK2 kinase domain.[5][20] However, acquired mutations in the JAK2 kinase domain can confer resistance to fedratinib in some cellular models.[21]

Conclusion

Fedratinib hydrochloride is a potent and selective inhibitor of JAK2, including the constitutively active JAK2V617F mutant, which is a key driver of myelofibrosis and other myeloproliferative neoplasms. Its core mechanism of action involves the direct inhibition of JAK2 kinase activity, leading to the suppression of the downstream STAT signaling pathway. This, in turn, results in the inhibition of malignant cell proliferation and the induction of apoptosis. The quantitative data on its kinase selectivity, coupled with detailed experimental protocols, provide a robust framework for understanding and further investigating the therapeutic potential of fedratinib in JAK2-driven diseases. The provided diagrams offer a clear visual representation of its mechanism and the methods used for its evaluation, serving as a valuable resource for researchers and drug development professionals in the field of oncology and hematology.

References

- 1. benchchem.com [benchchem.com]

- 2. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Is Fedratinib approved by the FDA? [synapse.patsnap.com]

- 7. Fedratinib - Wikipedia [en.wikipedia.org]

- 8. FDA approves fedratinib for myelofibrosis | FDA [fda.gov]

- 9. onclive.com [onclive.com]

- 10. Inrebic Receives FDA Approval for Adults with Myelofibrosis [jhoponline.com]

- 11. JAK2 Inhibition by Fedratinib Reduces Osteoblast Differentiation and Mineralisation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. altmeyers.org [altmeyers.org]

- 13. ashpublications.org [ashpublications.org]

- 14. dovepress.com [dovepress.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. HealthTree Foundation for Myelofibrosis, fedratinib Treatment Details [healthtree.org]

- 18. oncologynewscentral.com [oncologynewscentral.com]

- 19. Fedratinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Fedratinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fedratinib (B1684426) (formerly SAR302503/TG101348) is a potent and selective oral inhibitor of Janus-associated kinase 2 (JAK2), a critical mediator in the signaling pathways that regulate hematopoiesis and immune function.[1] Its development marked a significant advancement in the treatment of myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF), a disorder characterized by dysregulated JAK/STAT signaling.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of Fedratinib hydrochloride. It includes a summary of its kinase inhibition profile, detailed experimental protocols for its biological evaluation, and visualizations of its core signaling pathway and synthetic route.

Discovery of Fedratinib

The discovery of Fedratinib was a result of rational, structure-based drug design aimed at identifying selective inhibitors of JAK2.[1][3] The process began with the screening of a kinase inhibitor library, which identified an initial hit with a 50% inhibitory concentration (IC50) of approximately 5 µM.[3] Guided by molecular modeling of existing JAK2 and JAK3 crystal structures, a series of pyrimidine-based inhibitors were synthesized and optimized to enhance potency and selectivity.[3] This structure-activity relationship (SAR) study led to the identification of Fedratinib as a lead candidate with low-nanomolar activity against JAK2.[3]

Mechanism of Action: Selective JAK2 Inhibition

Fedratinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK2 kinase domain.[4] This binding prevents the phosphorylation and subsequent activation of JAK2, thereby blocking downstream signaling through the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] In myeloproliferative neoplasms, a common mutation (V617F) in the JAK2 gene leads to constitutive activation of the JAK-STAT pathway, driving uncontrolled cell proliferation and survival.[4] Fedratinib is effective against both wild-type and mutationally activated JAK2 (V617F).[1] The inhibition of this pathway leads to the induction of apoptosis in malignant hematopoietic cells.[1][4] While highly selective for JAK2, Fedratinib also shows inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and the bromodomain-containing protein BRD4 at therapeutic concentrations.[5][6]

Signaling Pathway

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A representative synthetic route is outlined below. The process typically starts from commercially available materials and proceeds through several key intermediates to yield the final active pharmaceutical ingredient.

Synthetic Workflow

Data Presentation

Table 1: Kinase Inhibition Profile of Fedratinib

| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK2 |

| Primary Target | ||

| JAK2 | 3 | 1 |

| JAK2 (V617F) | 3 | 1 |

| Off-Target Kinases | ||

| FLT3 | 15 | 5 |

| RET | 48 | 16 |

| JAK1 | 105 | 35 |

| TYK2 | 405 | 135 |

| JAK3 | >1000 | >334 |

| BRD4* | 164 | 55 |

| Note: BRD4 is a bromodomain-containing protein, not a kinase. Data compiled from multiple sources.[3][5][7] |

Table 2: Pharmacokinetic Parameters of Fedratinib in Humans

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~2-4 hours |

| Terminal Half-life | ~114 hours |

| Primary Metabolizing Enzymes | CYP3A4, CYP2C19 |

| Data compiled from multiple sources.[8] |

Experimental Protocols

Experimental Workflow for In Vitro Evaluation

Protocol 1: Biochemical JAK2 Kinase Assay

Objective: To determine the in vitro potency of Fedratinib against the JAK2 enzyme.

Materials:

-

Recombinant human JAK2 enzyme

-

Substrate peptide (e.g., a STAT-derived peptide)

-

ATP

-

Fedratinib

-

Assay buffer

-

Detection reagents (e.g., luminescence-based ADP detection kit)

Procedure:

-

Prepare a serial dilution of Fedratinib in DMSO.

-

In a microplate, add the JAK2 enzyme, the substrate peptide, and the diluted Fedratinib or DMSO vehicle control.

-

Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for JAK2).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method.

-

Calculate the percent inhibition for each Fedratinib concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.[8]

Protocol 2: Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of Fedratinib on MPN-relevant cell lines.

Materials:

-

JAK2V617F-positive cell line (e.g., HEL)

-

Complete cell culture medium

-

Fedratinib stock solution (in DMSO)

-

96-well microplates

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to stabilize overnight.

-

Treat the cells with a serial dilution of Fedratinib or DMSO vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).[9]

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value.[8][10]

Protocol 3: Western Blot for Phospho-STAT Analysis

Objective: To determine the effect of Fedratinib on the phosphorylation of STAT proteins in cells.

Materials:

-

JAK2V617F-positive cell line

-

Fedratinib

-

Lysis buffer

-

Primary antibodies (anti-pSTAT3, anti-total STAT3)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Treat cells with Fedratinib or vehicle control for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight.

-

Wash the membrane and incubate with the secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[11]

Conclusion

This compound is a significant therapeutic agent for the treatment of myelofibrosis, developed through a targeted drug discovery approach. Its high selectivity for JAK2, coupled with its oral bioavailability, has established it as a valuable option for patients. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of Fedratinib's discovery, mechanism, and evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. tandfonline.com [tandfonline.com]

- 6. fedratinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Fedratinib hydrochloride's role in JAK-STAT signaling pathways

An In-depth Technical Guide on the Core Role of Fedratinib (B1684426) Hydrochloride in JAK-STAT Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelofibrosis (MF) is a myeloproliferative neoplasm (MPN) driven by the dysregulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] A key pathogenic driver in many MF patients is a somatic mutation in the JAK2 gene, specifically the V617F mutation, which leads to constitutive activation of the pathway independent of cytokine stimulation.[2] This aberrant signaling promotes the proliferation of malignant hematopoietic cells, contributes to bone marrow fibrosis, and causes debilitating symptoms such as splenomegaly.[1][2]

Fedratinib hydrochloride (brand name Inrebic®) is a selective, orally administered inhibitor of Janus Associated Kinase 2 (JAK2).[1] It was approved by the U.S. Food and Drug Administration (FDA) on August 16, 2019, for the treatment of adults with intermediate-2 or high-risk primary or secondary myelofibrosis.[3][4] This guide provides a detailed examination of fedratinib's mechanism of action, its interaction with the JAK-STAT pathway, and the experimental methodologies used to characterize its effects.

Core Mechanism of Action: Selective JAK2 Inhibition

The JAK family of cytoplasmic tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are central mediators of cytokine signaling.[5] Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate downstream STAT proteins.[5] In MF, this pathway is often constitutively active.[6]

Fedratinib's primary mechanism involves binding to the ATP-binding site of the JAK2 kinase domain, functioning as an ATP-competitive inhibitor.[2][7] This action blocks the phosphorylation and subsequent activation of JAK2. Consequently, the phosphorylation of its primary downstream targets, STAT3 and STAT5, is prevented.[1] This interruption of the JAK/STAT signaling cascade is the cornerstone of fedratinib's therapeutic effect, leading to the inhibition of malignant cell proliferation and the induction of apoptosis.[1][8] Fedratinib is effective against both wild-type JAK2 and the mutationally activated JAK2V617F form.[9]

Fedratinib directly interferes with step 3 in the diagram above. By binding to the JAK2 kinase domain, it prevents autophosphorylation and subsequent activation, thereby halting the entire downstream signaling cascade.

Data Presentation

Quantitative Kinase Inhibition

Fedratinib demonstrates high selectivity for JAK2 over other JAK family members. This selectivity is crucial for its therapeutic profile.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK2 | Reference(s) |

| JAK2 | ~3 | 1x | [7][10][11] |

| JAK2V617F | ~3 | ~1x | [11] |

| JAK1 | ~105 | ~35x | [11] |

| TYK2 | ~405 | ~135x | [11] |

| JAK3 | >1000 | >333x | [11] |

| FLT3 | ~15 | ~5x | [11] |

Table 1: Summary of Fedratinib's in vitro kinase inhibitory activity. IC50 values represent the concentration of drug required to inhibit 50% of the kinase activity.

Clinical Efficacy Data

Clinical trials have demonstrated fedratinib's efficacy in reducing spleen size and alleviating symptoms in patients with myelofibrosis.

| Clinical Trial | Patient Population | Fedratinib Dose | Spleen Volume Reduction (≥35%) | Symptom Improvement (≥50% TSS Reduction) | Reference(s) |

| JAKARTA | JAK-inhibitor naïve | 400 mg/day | 36% | 36% | [4][12] |

| 500 mg/day | 40% | 34% | [12] | ||

| Placebo | 1% | 7% | [12] | ||

| JAKARTA2 | Ruxolitinib-resistant or -intolerant | 400 mg/day | 31% (at 24 weeks) | 27% (at 24 weeks) | [13] |

Table 2: Key efficacy endpoints from pivotal clinical trials of fedratinib. TSS refers to the Myelofibrosis Symptom Assessment Form Total Symptom Score.

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the activity of JAK2 inhibitors like fedratinib.

Protocol 1: In Vitro JAK2 Kinase Inhibition Assay (TR-FRET)

This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase.[5]

Objective: To quantify the potency of fedratinib in inhibiting the enzymatic activity of purified JAK2 kinase.

Materials:

-

Recombinant human JAK2 enzyme

-

Biotinylated peptide substrate (e.g., a STAT-derived peptide)

-

ATP (Adenosine triphosphate)

-

Fedratinib (serial dilutions)

-

Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

-

Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)

-

384-well low-volume assay plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Methodology:

-

Compound Preparation: Prepare a serial dilution of fedratinib in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Reaction Setup: To the wells of a 384-well plate, add:

-

2.5 µL of diluted fedratinib or vehicle (DMSO) control.

-

5 µL of a solution containing the JAK2 enzyme and the biotinylated peptide substrate in assay buffer.

-

-

Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final ATP concentration should be near its Km value for JAK2 to ensure competitive inhibition is accurately measured.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Detection: Stop the reaction by adding a stop buffer containing EDTA. Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC). The antibody binds to the phosphorylated substrate, and the streptavidin binds to the biotin (B1667282) tag, bringing the Europium donor and APC acceptor into close proximity.

-

Data Acquisition: Incubate the plate in the dark for 60 minutes, then read on a TR-FRET-compatible plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percent inhibition for each fedratinib concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Is Fedratinib approved by the FDA? [synapse.patsnap.com]

- 4. fda.gov [fda.gov]

- 5. benchchem.com [benchchem.com]

- 6. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mpnresearchfoundation.org [mpnresearchfoundation.org]

- 10. Selective JAK2 Inhibition Specifically Decreases Hodgkin Lymphoma and Mediastinal Large B-cell Lymphoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. tandfonline.com [tandfonline.com]

Preclinical Pharmacology of Fedratinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedratinib (B1684426) hydrochloride (formerly TG101348/SAR302503) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[1][2][3] It has received regulatory approval for the treatment of adult patients with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis (MF).[4][5] Myelofibrosis is a myeloproliferative neoplasm (MPN) characterized by dysregulated JAK/STAT signaling, often driven by a mutation in the JAK2 gene (JAK2V617F).[2] This aberrant signaling leads to bone marrow fibrosis, enlarged spleen (splenomegaly), and debilitating constitutional symptoms.[5][6] Fedratinib was developed through rational, structure-based drug design to selectively target JAK2, thereby inhibiting the downstream signaling pathways that contribute to the pathogenesis of MF.[7] This technical guide provides a comprehensive overview of the preclinical pharmacology of fedratinib, including its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Mechanism of Action: Selective JAK2 Inhibition

Fedratinib's primary mechanism of action is the competitive inhibition of the ATP-binding site of the JAK2 kinase domain.[2] This prevents the phosphorylation and activation of JAK2, which in turn blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[8][9] The inhibition of the JAK/STAT signaling pathway by fedratinib leads to reduced cell proliferation and the induction of apoptosis in malignant hematopoietic cells.[4] This targeted action addresses the underlying driver of myeloproliferative neoplasms.[2]

Fedratinib is highly selective for JAK2 over other members of the JAK family, which is thought to contribute to a more favorable safety profile by minimizing off-target effects, such as immunosuppression, that can be associated with less selective JAK inhibitors.[6]

Signaling Pathway of Fedratinib Action

The following diagram illustrates the central role of fedratinib in inhibiting the JAK/STAT signaling cascade.

Pharmacodynamics: In Vitro Activity

The potency and selectivity of fedratinib have been extensively characterized in a variety of in vitro assays.

Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of fedratinib against its primary target, JAK2, and other key kinases.

| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 | Reference(s) |

| Primary Target | |||

| JAK2 | 3 | 1x | [7][10] |

| JAK2 (V617F) | 3 | 1x | [10] |

| Off-Target Kinases | |||

| FLT3 | 15 | 5x | [10][11] |

| RET | 48 | 16x | [11] |

| JAK1 | ~105 | ~35x | [10] |

| TYK2 | ~405 | ~135x | [12] |

| BRD4* | ~130-164 | ~43-55x | [11][12] |

| JAK3 | >1000 | >333x | [10] |

Note: BRD4 is a bromodomain-containing protein, not a kinase, but is included due to its significant off-target inhibition by fedratinib.

Cellular Activity

Fedratinib has demonstrated potent anti-proliferative effects in cell lines harboring the JAK2V617F mutation.

| Cell Line | IC50 (nM) | Reference(s) |

| HEL (human erythroleukemia, JAK2V617F) | 305 | [13] |

| Ba/F3-JAK2V617F | 270 | [13] |

Preclinical Efficacy in Animal Models

Fedratinib has demonstrated significant efficacy in various mouse models of myeloproliferative neoplasms, recapitulating the key features of human myelofibrosis.

Efficacy in a JAK2V617F Retroviral Transplantation Model

In a widely used model where mice are transplanted with bone marrow cells retrovirally transduced to express the human JAK2V617F mutation, fedratinib treatment resulted in marked improvements in disease phenotype.

| Parameter | Effect of Fedratinib Treatment | Reference(s) |

| Spleen Weight | Significantly reduced | [6][7] |

| White Blood Cell Count | Normalized | [6] |

| Hematocrit | Normalized | [6] |

| Bone Marrow Fibrosis | Attenuated | [1] |

| Extramedullary Hematopoiesis | Markedly reduced | [7] |

| Survival | Increased | [6] |

Pharmacokinetics

The pharmacokinetic properties of fedratinib have been characterized in several preclinical species.

| Species | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference(s) |

| Mouse | ~0.25 | - | - | ~7.8 | [12] |

| Rat | - | - | - | - | [14] |

| Dog | - | - | - | - | [15][16] |

| Human (Healthy Volunteers) | ~3 | - | - | ~67 | [15] |

Preclinical Toxicology

The toxicological profile of fedratinib has been evaluated in a range of preclinical studies.

| Study Type | Species | Key Findings | Reference(s) |

| General Toxicology | Rat, Rabbit | Maternal toxicity at higher doses, skeletal variations in fetuses. | [4] |

| Genetic Toxicology | - | Not mutagenic in Ames test, not clastogenic in in vitro and in vivo assays. | [4] |

| Carcinogenicity | Mouse (6-month Tg.rasH2) | Not carcinogenic. | [4] |

| Safety Pharmacology | - | Potential for gastrointestinal toxicities (diarrhea, nausea, vomiting). Hematological effects (anemia, thrombocytopenia) are on-target toxicities. | [1][5] |

| Special Toxicology | - | Preclinical data suggested potential inhibition of thiamine (B1217682) transporters, a proposed mechanism for Wernicke's encephalopathy observed in early clinical trials. | [9][12] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of fedratinib against a specific kinase.

Principle: This protocol describes a generic luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human kinase (e.g., JAK2, FLT3)

-

Kinase-specific substrate peptide

-

Fedratinib hydrochloride

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

384-well white microplates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of fedratinib in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and diluted fedratinib or DMSO vehicle control in the kinase assay buffer.

-

Initiation: Start the kinase reaction by adding ATP at a concentration near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each fedratinib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Cell Proliferation Assay (Cell-Based)

Objective: To assess the anti-proliferative effect of fedratinib on a cancer cell line.

Principle: This protocol utilizes a luminescence-based assay (e.g., CellTiter-Glo®) to measure the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

-

JAK2V617F-positive cell line (e.g., HEL)

-

Complete cell culture medium

-

This compound

-

96-well white-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate-reading luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment and recovery.

-

Compound Treatment: Treat cells with a serial dilution of fedratinib or DMSO vehicle control.

-

Incubation: Incubate the plate for a defined period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Measurement: Follow the manufacturer's protocol for the CellTiter-Glo® assay. This typically involves adding the reagent directly to the cell culture wells, mixing, and incubating at room temperature to stabilize the luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition of proliferation for each fedratinib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Study: JAK2V617F Retroviral Mouse Model

Objective: To evaluate the in vivo efficacy of fedratinib in a murine model of myelofibrosis.

Principle: This model involves transplanting bone marrow from donor mice, after it has been transduced with a retrovirus carrying the human JAK2V617F gene, into lethally irradiated recipient mice. This induces a myeloproliferative neoplasm that mimics human myelofibrosis.

Experimental Workflow Diagram:

Procedure:

-

Retrovirus Production: Generate a high-titer retrovirus encoding the human JAK2V617F mutation.

-

Bone Marrow Transduction: Harvest bone marrow cells from donor mice (e.g., C57BL/6). Transduce the bone marrow cells with the JAK2V617F-containing retrovirus.

-

Transplantation: Lethally irradiate recipient mice to ablate their native hematopoietic system. Transplant the transduced bone marrow cells into the irradiated recipient mice via tail vein injection.

-

Disease Monitoring: Monitor the mice for the development of a myeloproliferative neoplasm, which is typically characterized by weight loss, splenomegaly, and elevated peripheral blood counts.

-

Treatment: Once the disease is established, randomize the mice into treatment and vehicle control groups. Administer fedratinib orally at the desired dose and schedule.

-

Efficacy Assessment: At the end of the study, euthanize the mice and perform endpoint analyses, including:

-

Spleen weight: To assess the reduction in splenomegaly.

-

Complete blood counts: To evaluate the effect on hematological parameters.

-

Histology: Of the spleen and bone marrow to assess for reduction in extramedullary hematopoiesis and bone marrow fibrosis.

-

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of JAK2, leading to the suppression of the aberrant JAK/STAT signaling that drives myeloproliferative neoplasms. In vitro studies have confirmed its inhibitory activity at the enzymatic and cellular levels, while in vivo studies in relevant animal models have shown significant efficacy in ameliorating key disease phenotypes. The pharmacokinetic and toxicology profiles have been well-characterized, supporting its clinical development and approval. This comprehensive preclinical data package provides a strong foundation for the clinical use of fedratinib in patients with myelofibrosis and serves as a valuable resource for researchers and drug development professionals in the field of targeted cancer therapies.

References

- 1. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Fedratinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. The JAK-STAT pathway: from structural biology to cytokine engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. oaepublish.com [oaepublish.com]

- 14. In vivo Pharmacokinetic Drug-Drug Interaction Studies Between Fedratinib and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effect of food on the bioavailability and tolerability of the JAK2-selective inhibitor fedratinib (SAR302503): Results from two phase I studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Fedratinib Hydrochloride: A Deep Dive into Target Engagement and Validation

For Immediate Release: A Comprehensive Technical Guide for the Scientific Community

[City, State] – December 21, 2025 – For researchers, scientists, and drug development professionals vested in the field of myeloproliferative neoplasms (MPNs), a comprehensive understanding of the therapeutic agent Fedratinib hydrochloride is critical. This in-depth technical guide elucidates the core mechanisms of Fedratinib's target engagement and presents a detailed overview of its validation studies. Fedratinib is an oral, selective inhibitor of Janus kinase 2 (JAK2), a key mediator in the pathogenesis of MPNs, including myelofibrosis.[1][2][3]

This compound is approved for the treatment of adults with intermediate-2 or high-risk primary or secondary myelofibrosis.[4][5] Its therapeutic efficacy is primarily attributed to its potent and selective inhibition of both wild-type and mutationally activated JAK2 (V617F), a central driver of MPNs. By binding to the ATP-binding site of the JAK2 kinase domain, Fedratinib blocks the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3 and STAT5.[1][6] This disruption of the JAK/STAT signaling cascade ultimately inhibits the proliferation of malignant cells and induces apoptosis.[1][7][8]

Quantitative Analysis of Kinase Inhibition

Fedratinib's potency and selectivity have been extensively characterized in numerous preclinical studies. The following tables summarize the key quantitative data regarding its inhibitory activity against various kinases and its effects on cellular proliferation.

Table 1: Fedratinib Kinase Inhibitory Activity (IC50)

| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK2 | Reference(s) |

| JAK2 | 3 | 1x | [6][7][9][10][11] |

| JAK2 (V617F) | 3 | 1x | [7][8][12] |

| FLT3 | 15 | 5x | [7][9][12] |

| RET | 48 | 16x | [7][12] |

| JAK1 | 105 | 35x | [12] |

| TYK2 | 405 | 135x | [12] |

| JAK3 | >1000 | >334x | [7][12] |

Table 2: Off-Target Inhibitory Activity of Fedratinib

| Off-Target | IC50 (nM) | Notes | Reference(s) |

| BRD4 | 130-164 | Bromodomain-containing protein, not a kinase. Contributes to anti-inflammatory and anti-cancer activity. | [2][9][12][13][14] |

| TBK1 | 92 | TANK-binding kinase 1. | [12] |

Table 3: Cellular Activity of Fedratinib (IC50)

| Cell Line | Description | IC50 (nM) | Reference(s) |

| HEL | Human erythroleukemia (JAK2V617F positive) | 305 | [7] |

| Ba/F3-JAK2V617F | Murine pro-B cells expressing human JAK2V617F | 270 | [7] |

| UKE-1 | Human myeloid leukemia (JAK2V617F positive) | - | [6][15] |

| HMC-1.1 (KITV560G) | Human mast cell line | 740 | [7] |

| HMC-1.2 (KITD816V, KITV560G) | Human mast cell line | 407 | [7] |

Signaling Pathways and Experimental Workflows

To visually delinate the mechanisms and processes discussed, the following diagrams have been generated using the DOT language for Graphviz.

Detailed Experimental Protocols

A cornerstone of robust scientific inquiry is the reproducibility of experiments. The following section provides detailed methodologies for key assays cited in the validation of Fedratinib.

In Vitro Biochemical Kinase Assay (LanthaScreen™ Kinase Assay)

-

Objective: To determine the in vitro potency of Fedratinib against purified JAK2 enzyme.

-

Materials: Recombinant human JAK2 enzyme, appropriate substrate peptide (e.g., STAT-derived), ATP, Fedratinib, LanthaScreen™ Tb-anti-pSTAT antibody, and TR-FRET dilution buffer.

-

Protocol:

-

Prepare a serial dilution of Fedratinib in DMSO.

-

In a 384-well plate, add the kinase, fluorescein-labeled substrate, and Fedratinib or DMSO vehicle control.

-

Initiate the kinase reaction by adding ATP at a concentration near the Km for JAK2.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the terbium-labeled antibody to detect the phosphorylated substrate.

-

Incubate for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader.

-

Calculate the emission ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.[16]

-

Cellular Proliferation Assay (MTT Assay)

-

Objective: To assess the anti-proliferative effect of Fedratinib on JAK2V617F-positive cell lines.

-

Materials: JAK2V617F-positive cell line (e.g., HEL), complete cell culture medium, Fedratinib, MTT reagent, and solubilization solution.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Treat the cells with a serial dilution of Fedratinib or DMSO vehicle control.

-

Incubate the cells for a defined period (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percent inhibition of proliferation and determine the IC50 value.[17][18]

-

Western Blot for STAT3 Phosphorylation

-

Objective: To determine the effect of Fedratinib on the phosphorylation of STAT3 in whole-cell lysates.

-

Materials: JAK2V617F-positive cells, Fedratinib, lysis buffer with protease and phosphatase inhibitors, primary antibodies (anti-pSTAT3 (Tyr705) and anti-total STAT3), and HRP-conjugated secondary antibody.

-

Protocol:

-

Treat cells with Fedratinib at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against pSTAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with the antibody for total STAT3 as a loading control.

-

Quantify the band intensities to determine the relative levels of pSTAT3.[1][19][20]

-

In Vivo Efficacy in a Murine Model of Myelofibrosis

-

Objective: To evaluate the in vivo efficacy of Fedratinib in a JAK2V617F-driven mouse model of myelofibrosis.

-

Animal Model: A commonly used model involves the retroviral transplantation of bone marrow cells transduced with human JAK2V617F into lethally irradiated recipient mice.[1][10][21]

-

Protocol:

-

Model Generation: Harvest bone marrow from donor mice, transduce with a retrovirus encoding JAK2V617F, and transplant into irradiated recipient mice.

-

Disease Monitoring: Monitor mice for the development of myelofibrosis-like symptoms, such as splenomegaly, weight loss, and altered blood counts.

-

Treatment: Once the disease is established, randomize mice into treatment (Fedratinib) and vehicle control groups. Administer Fedratinib orally via gavage at a specified dose (e.g., 60 mg/kg) and schedule.[22][23][24] The vehicle can be a solution of 0.5% methylcellulose (B11928114) and 0.05% Tween 80 in water.[23]

-

Efficacy Assessment:

-

Spleen Size and Weight: At the end of the study, euthanize the mice and measure the spleen size and weight.

-

Hematological Parameters: Collect peripheral blood at regular intervals to perform complete blood counts.

-

Histopathology: Analyze bone marrow and spleen sections for fibrosis and cellularity.

-

Pharmacodynamics: Assess the inhibition of STAT3 phosphorylation in spleen or bone marrow lysates by Western blot or flow cytometry.[1]

-

-

Conclusion

This compound stands as a testament to the success of targeted therapy in the management of myeloproliferative neoplasms. Its selective inhibition of JAK2 and the subsequent disruption of the JAK/STAT signaling pathway provide a clear mechanism for its clinical efficacy. The robust preclinical and clinical data, supported by well-defined experimental protocols, validate its engagement with its intended target and provide a solid foundation for its use in patients with myelofibrosis. This technical guide serves as a resource for the scientific community to further explore the nuances of Fedratinib's mechanism of action and to guide future research in the development of novel therapies for these challenging hematological malignancies.

References

- 1. benchchem.com [benchchem.com]

- 2. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Fedratinib Attenuates Bleomycin-Induced Pulmonary Fibrosis via the JAK2/STAT3 and TGF-β1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Differential effects of itacitinib, fedratinib, and ruxolitinib in mouse models of hemophagocytic lymphohistiocytosis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Kinase Selectivity Profile of Fedratinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fedratinib, marketed under the brand name Inrebic®, is a potent and selective inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways that regulate hematopoiesis and immune function.[1][2] Approved for the treatment of myelofibrosis, a serious bone marrow disorder, Fedratinib's therapeutic efficacy is intrinsically linked to its specific kinase inhibition profile.[3][4] This technical guide provides a comprehensive overview of the in vitro kinase selectivity of Fedratinib hydrochloride, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways and experimental workflows.

Introduction to Fedratinib's Mechanism of Action

Fedratinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK2.[5][6] This action prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[2][7] The dysregulation of the JAK/STAT signaling pathway, often driven by mutations such as JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[2][5] Fedratinib effectively suppresses this aberrant signaling in both wild-type and mutated JAK2 contexts, leading to the inhibition of malignant cell proliferation and the induction of apoptosis.[2][5][8]

In Vitro Kinase Inhibition Profile of Fedratinib

The potency and selectivity of Fedratinib have been extensively characterized through various in vitro biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Fedratinib against its primary target, JAK2, and a panel of other kinases. This data highlights Fedratinib's selectivity for JAK2 over other members of the JAK family and other related kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK2 | Reference(s) |

| Primary Target | |||

| JAK2 | 3 - 6 | 1x | [1][3][9][10][11][12] |

| JAK2 (V617F) | 3 | 1x | [1][12][13] |

| Off-Target Kinases | |||

| FLT3 | 15 - 25 | ~5x | [3][10][11][12][13] |

| RET | 17 - 48 | ~6-16x | [3][9][11][13] |

| JAK1 | 105 | ~35x | [9][13] |

| BRD4* | 130 - 164 | ~43-55x | [9][10][13] |

| TYK2 | 405 | ~135x | [9][13] |

| JAK3 | 169 - >1000 | >56x - >334x | [3][9][13] |

| TBK1 | 92 | ~31x | [13] |

Note: BRD4 is a bromodomain-containing protein, not a kinase, but is a notable off-target of Fedratinib.[10][13]

Core Signaling Pathway: JAK/STAT

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.

Caption: The JAK/STAT signaling pathway and the inhibitory action of Fedratinib.

Experimental Protocols: In Vitro Kinase Inhibition Assays

The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors like Fedratinib. Below are detailed methodologies for two commonly employed in vitro kinase assay platforms.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay format is a robust method for quantifying kinase activity in a high-throughput format.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody and a fluorescently labeled tracer that binds to the antibody are used. When the substrate is phosphorylated, the antibody-tracer complex is formed, bringing the Eu-donor and the tracer-acceptor into close proximity, resulting in a FRET signal.

Experimental Workflow Diagram:

Caption: A generalized workflow for a TR-FRET-based kinase inhibition assay.

Detailed Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO). Further dilute in assay buffer to the desired final concentrations.

-

Reagent Preparation:

-

Kinase/Antibody Mixture: Prepare a 2X solution of the target kinase and the Eu-labeled anti-phospho-substrate antibody in the kinase reaction buffer.

-

Tracer Solution: Prepare a 2X solution of the fluorescent tracer in the assay buffer.

-

-

Assay Assembly:

-

Add a small volume (e.g., 5 µL) of the diluted Fedratinib or vehicle control to the wells of a 384-well assay plate.

-

Initiate the kinase reaction by adding the Kinase/Antibody mixture (e.g., 5 µL) to each well.

-

Incubate the plate for a predetermined time (e.g., 15-60 minutes) at room temperature to allow for substrate phosphorylation.

-

-

Detection:

-

Stop the kinase reaction and initiate the detection by adding the Tracer solution (e.g., 5 µL) to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light, to allow for the binding of the antibody to the phosphorylated substrate and the subsequent formation of the FRET complex.

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

-

Calculate the emission ratio (665 nm / 615 nm) for each well.

-

Plot the emission ratio against the logarithm of the Fedratinib concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[13]

-

ADP-Glo™ Kinase Assay

This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is performed. After the reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The amount of light generated is proportional to the ADP concentration and, therefore, the kinase activity.

Materials:

-

This compound

-

Target kinase and its specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer

-

384-well white, opaque microplates

-

Luminometer

Detailed Methodology:

-

Kinase Reaction Setup:

-

In a 384-well plate, add the target kinase, its substrate, and varying concentrations of Fedratinib in the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP. The final volume is typically 5-10 µL.

-

-

Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add twice the initial reaction volume of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Plot the luminescent signal against the logarithm of the Fedratinib concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[13]

-

Logical Relationship of Fedratinib's Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor will primarily act on its intended target, minimizing off-target effects and potential toxicities. The following diagram illustrates the logical relationship of Fedratinib's selectivity.

Caption: Logical categorization of Fedratinib's kinase targets based on inhibitory potency.

Conclusion

This technical guide provides a detailed overview of the in vitro kinase selectivity profile of this compound. The quantitative data, presented in a clear tabular format, demonstrates its high potency against JAK2 and its selectivity over other kinases. The detailed experimental protocols for standard in vitro kinase assays offer a practical resource for researchers in the field. Furthermore, the visual diagrams of the JAK/STAT pathway and the logical selectivity profile serve to enhance the understanding of Fedratinib's mechanism of action and its interactions with the human kinome. A thorough comprehension of these aspects is essential for the continued development and optimal clinical application of Fedratinib and for the design of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fedratinib - Wikipedia [en.wikipedia.org]

- 4. oncologynewscentral.com [oncologynewscentral.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK2 Inhibition by Fedratinib Reduces Osteoblast Differentiation and Mineralisation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancercareontario.ca [cancercareontario.ca]

- 9. ashpublications.org [ashpublications.org]

- 10. tandfonline.com [tandfonline.com]

- 11. selleckchem.com [selleckchem.com]

- 12. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Structural Biology of Fedratinib Hydrochloride Binding to JAK2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides an in-depth exploration of the structural and molecular interactions between Fedratinib (B1684426) hydrochloride, a potent and selective inhibitor, and its target, Janus kinase 2 (JAK2). Understanding the precise binding mechanism at an atomic level is crucial for the rational design of next-generation inhibitors and for optimizing therapeutic strategies against myeloproliferative neoplasms (MPNs) and other JAK2-driven diseases.

Introduction to Fedratinib and the JAK-STAT Pathway

Fedratinib (formerly TG101348) is an orally bioavailable, ATP-competitive inhibitor of JAK2, approved for the treatment of intermediate-2 and high-risk primary or secondary myelofibrosis.[1][2] Its therapeutic effect stems from the inhibition of the JAK-STAT signaling pathway, a critical cellular cascade involved in immunity, cell proliferation, differentiation, and apoptosis.[3][4] In many MPNs, a specific mutation in the JAK2 gene (V617F) leads to constitutive activation of the JAK-STAT pathway, driving uncontrolled cell growth.[1][5] Fedratinib effectively inhibits both wild-type and the V617F mutant form of JAK2.[6]

The JAK-STAT pathway is initiated by the binding of cytokines to their cognate receptors, leading to the dimerization of receptor subunits and the subsequent trans-phosphorylation and activation of receptor-associated JAKs.[3][7] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.[3][7] This pathway is tightly regulated by negative feedback mechanisms, including the Suppressors of Cytokine Signaling (SOCS) and Protein Inhibitors of Activated STATs (PIAS) proteins.[8][9]

Quantitative Analysis of Fedratinib Binding to JAK2

The interaction of Fedratinib with JAK2 has been characterized by various biophysical and biochemical assays, providing quantitative data on its potency, selectivity, and binding thermodynamics.

Table 1: In Vitro Inhibitory Activity of Fedratinib against JAK Family Kinases

| Kinase | IC50 (nM) | Selectivity vs. JAK2 |

| JAK2 | ~3 | - |

| JAK1 | ~105 | ~35-fold |

| JAK3 | >1000 | >334-fold |

| TYK2 | ~405 | ~135-fold |

Data compiled from multiple sources. Actual values may vary depending on assay conditions.

Table 2: Crystallographic Data for Fedratinib in Complex with JAK2 Kinase Domain

| Parameter | Value |

| PDB ID | 6VNE |

| Resolution | 2.32 Å |

| R-Value Work | 0.217 |

| R-Value Free | 0.256 |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (Å) | a=54.8, b=70.9, c=88.5 |

| Macromolecule | Tyrosine-protein kinase JAK2 |

| Ligand | Fedratinib |

Structural Basis of Fedratinib Binding to the JAK2 Kinase Domain

The co-crystal structure of Fedratinib bound to the JAK2 kinase domain (PDB ID: 6VNE) provides a detailed snapshot of the molecular interactions that govern its inhibitory activity.[1][2] Fedratinib binds to the ATP-binding site of the JAK2 kinase domain, effectively preventing the binding of ATP and subsequent phosphorylation events.

The binding of Fedratinib to the JAK2 active site is characterized by a network of hydrogen bonds and hydrophobic interactions. While specific analyses of the 6VNE structure detail the precise interactions, a related study on Fedratinib derivatives highlights key interactions with residues in the hinge region, the catalytic site, and the DFG motif, which are critical for inhibitor binding.[10][11] For instance, molecular docking studies have suggested that Fedratinib can form hydrogen bonds with residues such as Glu930 in the hinge region, as well as Arg980 and Asn981 in the catalytic site.[11] Van der Waals interactions with hydrophobic residues lining the ATP-binding pocket further stabilize the complex.[7][11]

Experimental Protocols

This section outlines representative protocols for key experiments used to characterize the binding of Fedratinib to JAK2. These are intended as a guide and may require optimization for specific laboratory conditions.

Expression and Purification of JAK2 Kinase Domain for Crystallography

The production of sufficient quantities of pure, active JAK2 kinase domain is a prerequisite for structural studies.[12]

-

Gene Construct: The human JAK2 kinase domain (e.g., residues 808-1132) is cloned into a suitable expression vector, often with an N- or C-terminal tag (e.g., His6-tag) to facilitate purification.

-

Expression System: Baculovirus-infected insect cells (e.g., Spodoptera frugiperda Sf9) are a commonly used expression system for JAK kinases, as they provide the necessary post-translational modifications.[13]

-

Cell Culture and Infection: Sf9 cells are grown in suspension culture to a high density and then infected with the recombinant baculovirus. Expression is typically carried out for 48-72 hours.

-

Cell Lysis: The cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer containing detergents, protease inhibitors, and DNase.

-

Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The His-tagged JAK2 is eluted with an imidazole (B134444) gradient.

-

Tag Cleavage (Optional): If required, the affinity tag is removed by enzymatic cleavage (e.g., with TEV protease), followed by a second round of affinity chromatography to remove the uncleaved protein and the protease.

-

Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to separate the monomeric, active kinase from aggregates and other impurities. The protein is eluted in a buffer suitable for crystallization.

Co-crystallization of the JAK2-Fedratinib Complex

Co-crystallization is a common method to obtain a crystal structure of a protein-ligand complex.[5][13]

-

Complex Formation: Purified JAK2 kinase domain is incubated with a molar excess of Fedratinib (typically 2-5 fold) for a period of time on ice to allow for complex formation. The Fedratinib is usually dissolved in a solvent like DMSO.

-

Crystallization Screening: The JAK2-Fedratinib complex is subjected to high-throughput crystallization screening using commercially available screens (e.g., Hampton Research, Qiagen). The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature, protein concentration) are optimized to obtain diffraction-quality crystals.

-

Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor and a cryo-protectant (e.g., glycerol, ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the potency of kinase inhibitors.[14][15][16][17][18]

-

Reagent Preparation:

-

Prepare a serial dilution of Fedratinib in DMSO.

-

Prepare a solution of JAK2 kinase in kinase reaction buffer.

-

Prepare a solution of a fluorescently labeled substrate peptide and ATP in kinase reaction buffer.

-

Prepare a detection solution containing a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer with EDTA to stop the reaction.

-

-

Assay Procedure (384-well plate format):

-

Add the Fedratinib dilutions or DMSO (for controls) to the assay wells.

-

Add the JAK2 kinase solution to all wells.

-

Initiate the kinase reaction by adding the substrate/ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the detection solution.

-

Incubate for 30-60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the Fedratinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Radiometric Kinase Assay

Radiometric assays directly measure the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[19][20][21][22]

-

Reaction Setup:

-

Prepare a reaction mixture containing kinase buffer, a suitable peptide or protein substrate for JAK2, and the desired concentration of Fedratinib or DMSO.

-

Prepare a stock of [γ-³³P]ATP.

-

-

Kinase Reaction:

-

Add the JAK2 enzyme to the reaction mixture.

-

Initiate the reaction by adding the [γ-³³P]ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

-

Reaction Quenching and Substrate Capture:

-

Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.

-

-

Washing and Detection:

-

Wash the filter paper extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unbound radioactivity.

-

Allow the paper to dry and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

-

-

Data Analysis:

-

Determine the amount of phosphate incorporated in the presence of different concentrations of Fedratinib and calculate the percent inhibition.

-

Plot the percent inhibition against the logarithm of the Fedratinib concentration to determine the IC50 value.

-

Visualizing Key Pathways and Workflows

The JAK-STAT Signaling Pathway

The following diagram illustrates the core components and regulatory loops of the JAK-STAT signaling pathway.

Experimental Workflow for Kinase Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of a kinase inhibitor like Fedratinib.

Conclusion

The detailed structural and quantitative data available for the interaction of Fedratinib with JAK2 provides a solid foundation for understanding its mechanism of action. The co-crystal structure reveals the key interactions within the ATP-binding pocket that are responsible for its potent and selective inhibition. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the binding of Fedratinib and other kinase inhibitors to their targets. A thorough understanding of the structural biology of these interactions will continue to be a cornerstone of modern drug discovery and development in the field of kinase inhibitors.

References